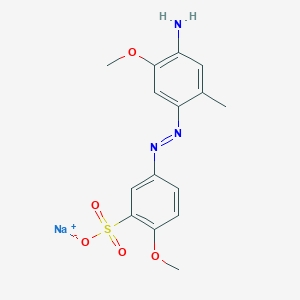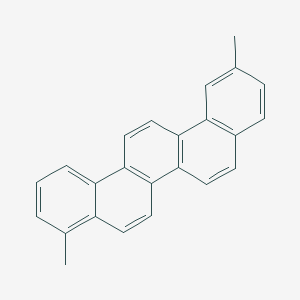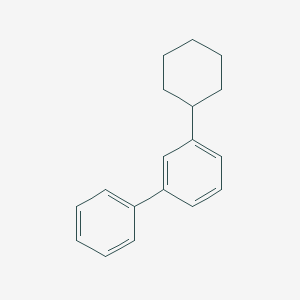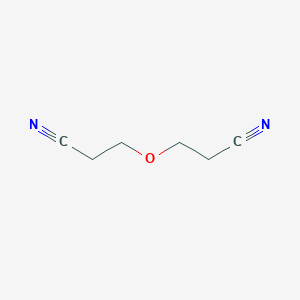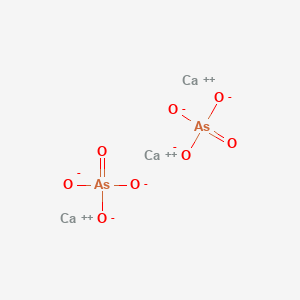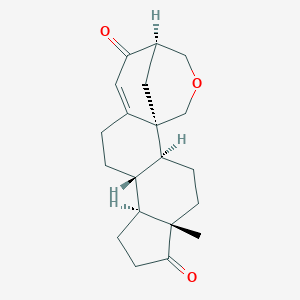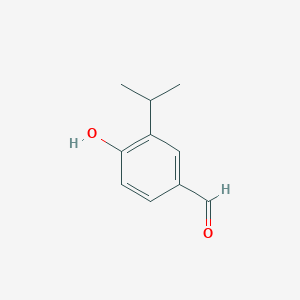
4-Hydroxy-3-isopropylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-isopropylbenzaldehyde is a naturally occurring organic compound that belongs to the class of aromatic aldehydes. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. This compound is also found in the shikimate pathway, a metabolic route that produces aromatic amino acids such as phenylalanine, tyrosine, and tryptophan .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-3-isopropylbenzaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4-hydroxy-3-isopropyltoluene using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.
Another method involves the formylation of 4-hydroxy-3-isopropylphenol using a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the formylating agent.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic oxidation of 4-hydroxy-3-isopropyltoluene. This process is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product. The use of catalysts such as vanadium pentoxide or cobalt acetate can enhance the efficiency of the oxidation process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-isopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in sulfuric acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 4-Hydroxy-3-isopropylbenzoic acid.
Reduction: 4-Hydroxy-3-isopropylbenzyl alcohol.
Substitution: 4-Nitro-3-isopropylbenzaldehyde, 4-Bromo-3-isopropylbenzaldehyde.
Scientific Research Applications
4-Hydroxy-3-isopropylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its role in the shikimate pathway and its potential as a precursor for biologically active molecules.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-isopropylbenzaldehyde involves its interaction with various molecular targets. As a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to dopaquinone, a key step in melanin biosynthesis. This inhibition can reduce melanin production, making it useful in cosmetic applications for skin lightening .
Comparison with Similar Compounds
4-Hydroxy-3-isopropylbenzaldehyde can be compared with other similar compounds such as cuminaldehyde (4-isopropylbenzaldehyde) and 4-hydroxybenzaldehyde.
Cuminaldehyde: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxybenzaldehyde: Lacks the isopropyl group, which affects its solubility and reactivity.
These structural differences highlight the unique properties of this compound, making it a valuable compound in various applications .
Properties
IUPAC Name |
4-hydroxy-3-propan-2-ylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7(2)9-5-8(6-11)3-4-10(9)12/h3-7,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPMBMHNTAAHAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
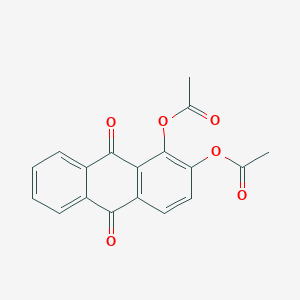

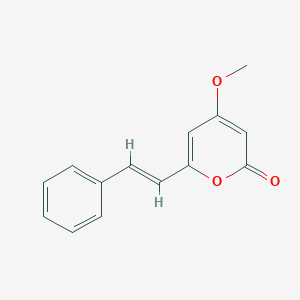
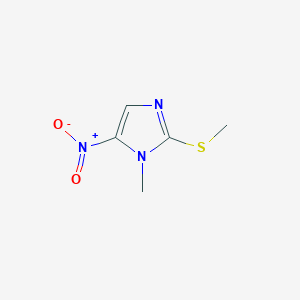
![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)

![3-[2-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyethoxy]propanenitrile](/img/structure/B154229.png)
